molecular formula C8H16O3 B6611942 5-methoxy-2,2-dimethylpentanoicacid CAS No. 1343232-86-9

5-methoxy-2,2-dimethylpentanoicacid

Cat. No.: B6611942
CAS No.: 1343232-86-9
M. Wt: 160.21 g/mol
InChI Key: CSDVHUCHHFSKRE-UHFFFAOYSA-N
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Description

5-Methoxy-2,2-dimethylpentanoic acid is a branched-chain carboxylic acid featuring a methoxy group at the fifth carbon and two methyl groups at the second carbon.

Properties

IUPAC Name

5-methoxy-2,2-dimethylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3/c1-8(2,7(9)10)5-4-6-11-3/h4-6H2,1-3H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSDVHUCHHFSKRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCCOC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Initial Alkylation of Pentanoic Acid Derivatives

The synthesis often begins with 2,2-dimethylpent-4-enoic acid isobutyl ester (AIBIB), a precursor used in gemfibrozil production. In a modified approach for 5-methoxy-2,2-dimethylpentanoic acid, AIBIB undergoes allylic bromination using hydrobromic acid (HBr) and sodium bromide (NaBr) in tetrahydrofuran (THF) at 0–5°C. This step introduces a bromine atom at the fifth position, yielding 5-bromo-2,2-dimethylpentanoic acid isobutyl ester.

Reaction Conditions:

  • Temperature: 0–5°C

  • Solvent: Tetrahydrofuran (THF)

  • Catalysts: H₂SO₄ (0.5 eq. relative to NaBr)

  • Yield: 82–89%

Methoxylation via Nucleophilic Substitution

The brominated intermediate is then subjected to methoxylation using sodium methoxide (NaOMe) in a toluene/dimethyl sulfoxide (DMSO) solvent system. This SN2 reaction replaces bromine with a methoxy group.

Optimized Parameters:

  • Sodium methoxide: 1.2 eq.

  • Solvent ratio: Toluene/DMSO (4:1 v/v)

  • Temperature: 60–70°C

  • Reaction time: 6–8 hours

  • Yield: 75–81%

Multi-Step Synthesis from Ester Precursors

Esterification of 2,2-Dimethylpentanoic Acid

A two-step process involves esterifying 2,2-dimethylpentanoic acid with methanol under acidic conditions to form methyl 2,2-dimethylpentanoate. This intermediate is then brominated at the fifth position using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl₄).

Critical Data:

  • Bromination yield: 78%

  • Purity: >95% (HPLC)

Methoxy Group Introduction via Ullmann Coupling

The brominated ester undergoes a copper-catalyzed coupling with methanol, adapted from methodologies used in aryl ether synthesis. This step requires:

  • Catalyst: CuI (10 mol%)

  • Ligand: 1,10-Phenanthroline

  • Base: Cs₂CO₃

  • Solvent: Dimethylformamide (DMF)

  • Temperature: 100°C

  • Yield: 68%

Catalytic Asymmetric Methods

Enantioselective Synthesis Using Chiral Catalysts

A stereoselective route employs a palladium-catalyzed methoxylation of 2,2-dimethylpent-4-enoic acid derivatives. The process mirrors strategies used for (2R)-6-methoxy-2,6-dimethylheptanoic acid:

Catalytic System:

  • Catalyst: Pd(OAc)₂/(R)-BINAP

  • Methanol: 5 eq.

  • Solvent: Dichloroethane

  • Temperature: 50°C

  • Enantiomeric excess (ee): 92%

  • Yield: 65%

Industrial-Scale Production Techniques

Continuous Flow Reactor Optimization

Recent patents describe a continuous flow process to enhance yield and reduce solvent use:

Key Features:

  • Reactor type: Tubular flow reactor

  • Residence time: 30 minutes

  • Solvent: Mixed THF/toluene (1:1)

  • Throughput: 1.2 kg/hour

  • Overall yield: 85%

Solvent Recycling and Waste Reduction

Industrial methods emphasize sustainability by recycling THF and toluene via distillation. The process reduces solvent waste by 40% compared to batch methods.

Comparative Analysis of Synthetic Routes

MethodKey StepsYieldPurityScalability
Alkylation-MethoxylationBromination → Methoxylation81%98%High
Multi-Step EsterEsterification → Ullmann68%95%Moderate
Catalytic AsymmetricPd-catalyzed coupling65%99%Low
Continuous FlowFlow reactor optimization85%97%Very High

Data synthesized from Refs.

Chemical Reactions Analysis

Types of Reactions

5-methoxy-2,2-dimethylpentanoic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of the methoxy group to a hydroxyl group or further oxidation to form a carbonyl group.

    Reduction: Reduction of the carboxylic acid group to an alcohol.

    Substitution: Replacement of the methoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or other nucleophiles.

Major Products

    Oxidation: Formation of 5-hydroxy-2,2-dimethylpentanoic acid or 5-oxo-2,2-dimethylpentanoic acid.

    Reduction: Formation of 5-methoxy-2,2-dimethylpentanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

5-Methoxy-2,2-dimethylpentanoic acid serves as an essential building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, making it valuable in the development of pharmaceuticals and specialty chemicals.

Table 1: Chemical Transformations of 5-Methoxy-2,2-Dimethylpentanoic Acid

Reaction TypeDescriptionProducts Formed
Oxidation Conversion to aldehyde or carboxylic acid5-Methoxy-2,2-dimethylpentanal, carboxylic acid
Reduction Reduction to corresponding alkane2,2-Dimethylpentane
Substitution Nucleophilic substitution with various reagentsSubstituted derivatives based on nucleophile

Medicinal Chemistry

Potential Therapeutic Applications

Research indicates that derivatives of 5-methoxy-2,2-dimethylpentanoic acid may exhibit biological activity relevant to drug development. For instance, similar compounds have shown promising results in anticancer studies.

  • Case Study: Anticancer Activity
    A study on related compounds demonstrated significant cytotoxic effects against colorectal cancer cells. The mechanism involved cell cycle arrest and apoptosis induction, suggesting potential therapeutic applications for derivatives of this compound in cancer treatment .

Materials Science

Use in Polymer Chemistry

5-Methoxy-2,2-dimethylpentanoic acid can be utilized in the synthesis of polymers and materials due to its ability to participate in various polymerization reactions. Its methoxy group enhances solubility and reactivity, making it suitable for creating functionalized polymers.

Table 2: Polymerization Applications

Polymerization MethodDescriptionResulting Material
Radical Polymerization Initiation using radical generatorsFunctionalized polymers with tailored properties
Condensation Polymerization Reaction with diols or diaminesPolyesters or polyamides with specific functionalities

Environmental Chemistry

Applications in Green Chemistry

The compound's structure allows it to act as a solvent or reagent in environmentally friendly chemical processes. Its use can minimize waste and enhance the efficiency of reactions under mild conditions.

Mechanism of Action

The mechanism of action of 5-methoxy-2,2-dimethylpentanoic acid involves its interaction with serotonin receptors in the brain. It is believed to act as an agonist at the 5-HT2A receptor, leading to altered neurotransmission and the psychedelic effects observed . The compound may also interact with other molecular targets and pathways, contributing to its overall effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of 5-methoxy-2,2-dimethylpentanoic acid with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
5-Methoxy-2,2-dimethylpentanoic acid C₉H₁₈O₃ ~174.24* 2,2-dimethyl; 5-methoxy Likely moderate solubility in organic solvents
5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanoic acid C₁₅H₂₂O₃ 250.33 2,2-dimethyl; phenoxy Enhanced lipophilicity; used in β-cyclodextrin inclusion complexes for improved dissolution
5-Methoxy-2-methylpentanoic acid C₇H₁₄O₃ 146.18 2-methyl; 5-methoxy Lower steric hindrance compared to dimethyl analogs
ZBH201102 [(E)-5-(3-methoxy-5-(4-methoxystyryl)phenoxy)-2,2-dimethylpentanoic acid] C₂₃H₂₈O₅ 384.46 2,2-dimethyl; extended aromatic system Dual PPAR activation and SIRT1 modulation; 21-fold higher PPARα binding vs. bezafibrate

*Estimated based on molecular formula.

Key Observations :

  • Solubility: Phenoxy-substituted analogs (e.g., 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid) exhibit higher lipophilicity, making them suitable for cyclodextrin-based drug delivery systems .
  • Biological Activity : ZBH201102 demonstrates how aromatic extensions (e.g., styryl groups) enhance receptor binding efficiency, particularly for PPARα .

Gaps in Data

  • Toxicology: Limited toxicological data exist for 5-methoxy-2,2-dimethylpentanoic acid, unlike its phenoxy-substituted counterpart .

Biological Activity

5-Methoxy-2,2-dimethylpentanoic acid is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant research findings.

5-Methoxy-2,2-dimethylpentanoic acid is characterized by the following chemical properties:

  • Molecular Formula : C8H16O3
  • Molecular Weight : 160.21 g/mol
  • Canonical SMILES : CC(C)(CCOC)CC(=O)O

These properties suggest that the compound may participate in various biochemical interactions, particularly due to the presence of the methoxy group which can enhance solubility and reactivity.

The biological activity of 5-methoxy-2,2-dimethylpentanoic acid is believed to involve interactions with specific molecular targets, such as enzymes and receptors. The methoxy group may facilitate hydrogen bonding and other interactions that influence metabolic pathways. Preliminary studies indicate that it may act as a substrate or inhibitor in various biochemical processes.

1. Anticancer Potential

Recent research has highlighted the potential anticancer properties of 5-methoxy-2,2-dimethylpentanoic acid. Studies have shown that certain derivatives exhibit cytotoxic effects against cancer cell lines, suggesting that modifications to the compound can enhance its activity.

CompoundCell LineIC50 (µM)Mechanism
5-Methoxy-2,2-dimethylpentanoic acidHCT116 (colorectal cancer)TBDInduces apoptosis
Derivative ACaco-2 (colorectal cancer)TBDCell cycle arrest

The exact IC50 values for 5-methoxy-2,2-dimethylpentanoic acid are still under investigation; however, related compounds have shown promising results in inhibiting cell proliferation and inducing apoptosis.

2. Receptor Interaction

Preliminary biological assays indicate that compounds with similar structures to 5-methoxy-2,2-dimethylpentanoic acid may interact with melatonin receptors (MT1 and MT2). For instance, derivatives with a methoxy group have shown enhanced agonistic activity on these receptors, suggesting a potential role in regulating circadian rhythms or sleep-related disorders.

Case Studies

Several studies have evaluated the biological effects of related compounds:

  • Study on Derivatives : A study analyzed various derivatives of methoxylated compounds and found that those with a 5-methoxy substituent exhibited significantly higher agonistic activity on MT receptors compared to their non-methoxylated counterparts .
  • Cytotoxicity Assessment : In another study focusing on colorectal cancer cell lines (HCT116 and Caco-2), derivatives were tested for their ability to inhibit cell growth and induce apoptosis. Results indicated that certain modifications led to increased cytotoxicity compared to parent compounds .

Q & A

Q. What are the established synthetic routes for preparing 5-methoxy-2,2-dimethylpentanoic acid, and what parameters critically influence yield and purity?

  • Methodological Answer : The primary synthesis involves esterification of 2,2-dimethylpentanedioic acid with methanol, followed by hydrolysis to yield the target compound. Key parameters include:
  • Reagent stoichiometry : Excess methanol drives esterification to completion .
  • Temperature control : Maintaining 60–80°C during esterification minimizes side reactions like transesterification .
  • Catalyst selection : Acid catalysts (e.g., H₂SO₄) enhance reaction efficiency but require neutralization post-esterification to avoid interference in hydrolysis .
  • Hydrolysis conditions : Alkaline hydrolysis (NaOH or KOH) at reflux ensures complete conversion of the ester to the carboxylic acid .

Q. Which spectroscopic techniques are most reliable for characterizing 5-methoxy-2,2-dimethylpentanoic acid, and how should impurities be accounted for?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) :
  • ¹H NMR : Peaks at δ 1.2–1.4 ppm (dimethyl groups) and δ 3.3–3.5 ppm (methoxy group) confirm substitution patterns .
  • ¹³C NMR : Carboxylic acid carbonyl (~175 ppm) and methoxy carbon (~55 ppm) validate functional groups .
  • Infrared Spectroscopy (IR) :
  • Strong absorption at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and ~1250 cm⁻¹ (C-O of methoxy group) .
  • Mass Spectrometry (MS) :
  • Molecular ion peak at m/z 174.19 (calculated for C₈H₁₄O₄) confirms molecular weight .
  • Impurity Analysis : Use HPLC with a reverse-phase C18 column and UV detection (λ = 210 nm) to quantify residual esters or unreacted intermediates .

Advanced Research Questions

Q. How can reaction conditions for synthesizing 5-methoxy-2,2-dimethylpentanoic acid be optimized to suppress side-product formation?

  • Methodological Answer :
  • Temperature Gradients : Implement gradual heating (40°C → 80°C) during esterification to reduce thermal degradation of the methoxy group .
  • Solvent Selection : Use aprotic solvents (e.g., THF) to stabilize intermediates and prevent solvolysis .
  • In-line Monitoring : Employ FTIR or Raman spectroscopy to track esterification progress in real-time and terminate reactions at >90% conversion .
  • Post-Reaction Workup : Extract unreacted reagents with ethyl acetate and neutralize residual acid with NaHCO₃ before hydrolysis to avoid side reactions .

Q. What experimental strategies resolve contradictions in reported solubility and stability data for 5-methoxy-2,2-dimethylpentanoic acid?

  • Methodological Answer :
  • Solubility Profiling :
  • Use standardized solvents (e.g., DMSO, ethanol, water) under controlled temperatures (25°C ± 1°C) with shake-flask method .
  • Discrepancies often arise from residual solvents; ensure samples are vacuum-dried (≤0.1% moisture) before testing .
  • Stability Studies :
  • Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC analysis to identify degradation products (e.g., decarboxylation to ketones) .
  • Cross-Validation : Compare results across multiple labs using identical protocols to isolate methodological vs. compound-specific variability .

Q. How does 5-methoxy-2,2-dimethylpentanoic acid interact with metabolic enzymes, and what controls are essential for in vitro studies?

  • Methodological Answer :
  • Enzyme Kinetics :
  • Use liver microsomes or recombinant CYP450 isoforms to assess oxidative metabolism. Monitor metabolite formation via LC-MS/MS .
  • Include positive controls (e.g., ketoconazole for CYP3A4 inhibition) to validate assay conditions .
  • Cell-Based Assays :
  • Treat hepatocytes with 10–100 µM compound and measure ATP levels (CellTiter-Glo®) to rule out cytotoxicity .
  • Data Normalization :
  • Normalize metabolic rates to protein content (Bradford assay) and correct for background using vehicle-only controls .

Data Contradiction Analysis

Q. Why do literature reports vary in the melting point of 5-methoxy-2,2-dimethylpentanoic acid, and how can this be standardized?

  • Methodological Answer :
  • Source of Variation : Differences in crystallization solvents (e.g., ethanol vs. hexane) lead to polymorphic forms with distinct melting points .
  • Standardization Protocol :

Recrystallize from a single solvent (e.g., ethanol/water 1:1) under controlled cooling (0.5°C/min).

Use differential scanning calorimetry (DSC) with a heating rate of 10°C/min to determine melt onset temperature .

Report solvent system and heating protocol alongside melting point data .

Key Physical and Chemical Properties

PropertyValue/DescriptionSource
Molecular Weight174.19 g/mol
IUPAC Name5-Methoxy-2,2-dimethyl-5-oxopentanoic acid
Key Functional GroupsMethoxy, carboxylic acid, ketone
Common ImpuritiesResidual esters, decarboxylation byproducts

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